molecular formula C10H10N2O3 B2641174 Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 55899-22-4

Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2641174
CAS No.: 55899-22-4
M. Wt: 206.201
InChI Key: GYOIAXZZCAVRCY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 55899-22-4, molecular formula C₁₀H₁₀N₂O₃) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a hydroxyl group at position 4 and an ethyl ester at position 2. Its molecular weight is 206.20 g/mol, and it is stored under dry conditions at room temperature due to sensitivity to moisture . The hydroxyl group enhances solubility in polar solvents through hydrogen bonding, while the ethyl ester contributes to lipophilicity, making it a versatile intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(13)9(7)12/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOIAXZZCAVRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=CN2N=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55899-22-4
Record name ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with 2-cyanopyridine in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyridine ring . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of the pyrazolo[1,5-a]pyridine ring, such as ketones, alcohols, and substituted esters .

Scientific Research Applications

Kinase Inhibition

Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has been identified as a potential inhibitor of specific protein kinases, such as AXL and c-MET. These kinases play crucial roles in cellular signaling pathways associated with cancer progression and metastasis. Selective inhibition may offer therapeutic benefits in treating cancers characterized by overactive kinase signaling .

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antitumor properties. This compound may contribute to this activity by disrupting cancer cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

Some studies suggest that compounds similar to this compound possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Case Study 1: Inhibition of AXL Kinase

A study conducted on the effects of this compound demonstrated its ability to inhibit AXL kinase activity in vitro. The compound showed a dose-dependent response in reducing cell viability in AXL-overexpressing cancer cell lines. This suggests its potential use as a targeted therapy for cancers with high AXL expression .

Case Study 2: Antitumor Efficacy

In an experimental model of breast cancer, this compound was administered to evaluate its antitumor efficacy. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Kinase InhibitionInhibits AXL and c-MET kinases
Antitumor ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces inflammatory markers

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, the compound can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Physicochemical Properties

The table below summarizes key differences in molecular weight, substituents, and stability:

Compound Name Substituents Molecular Weight (g/mol) Stability Notes
Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate 4-OH 206.20 Moisture-sensitive; stored dry
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 5-Br 269.09 Light-sensitive; stable under inert gas
Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 6-Br, 4-OCH₃ 301.13 Enhanced thermal stability due to methoxy group
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate 5-OH 206.20 Positional isomer; similar solubility
Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate 4-Br 255.09 Hydrolyzed to carboxylic acid derivatives

Key Observations :

  • Halogenated Derivatives (e.g., Br substituents) exhibit higher molecular weights and increased lipophilicity, favoring membrane permeability but requiring protection from light .
  • Hydroxyl Groups improve aqueous solubility but may necessitate protective strategies during synthesis to prevent oxidation .
  • Methoxy Groups (e.g., 4-OCH₃) enhance electronic stability and steric bulk, influencing regioselectivity in reactions .

Stability and Reactivity

  • Hydroxyl-Containing Compounds : Prone to oxidation; often protected as ethers or esters in prodrug designs .
  • Brominated Analogs : Serve as stable intermediates for nucleophilic substitution or metal-catalyzed coupling reactions .
  • Methoxy Groups : Improve metabolic stability compared to hydroxyl groups, reducing susceptibility to enzymatic degradation .

Biological Activity

Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine structure with a hydroxyl group at the 4-position and an ethyl ester at the 3-position. Its molecular formula is C10_{10}H10_{10}N2_{2}O3_{3}, with a molecular weight of approximately 206.20 g/mol. The unique positioning of the hydroxyl and ester groups contributes significantly to its biological properties.

The compound exhibits its biological activity primarily through:

  • Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites or allosteric sites, modulating their function.
  • Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses .

Therapeutic Applications

Research indicates potential therapeutic applications in several areas:

  • Anti-inflammatory Activity: The compound shows promise in reducing inflammation through modulation of inflammatory pathways.
  • Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects: Some studies indicate potential neuroprotective activities, making it a candidate for further exploration in neurodegenerative diseases.

Comparative Biological Activity

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesUnique Attributes
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylateHydroxyl group at position 5Different biological activity profile
Ethyl 6-methoxypyrazolo[1,5-a]pyridine-3-carboxylateMethoxy group instead of hydroxylVarying solubility and reactivity

The specific substitution pattern in this compound allows for diverse chemical modifications and a broad range of biological activities compared to its analogs .

Recent Studies

Several recent studies have evaluated the biological activity of this compound:

  • Enzyme Inhibition Studies: Research demonstrated that the compound effectively inhibits cyclooxygenase (COX) enzymes involved in inflammatory processes. It showed IC50_{50} values comparable to known anti-inflammatory drugs.
  • Anticancer Activity: In vitro assays indicated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Neuroprotective Effects: A study exploring neuroprotective effects revealed that the compound could mitigate oxidative stress-induced neuronal damage in cellular models. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.

Case Study: Anticancer Activity

A detailed case study focused on the anticancer properties of this compound involved:

  • Cell Lines Used: MCF-7 (breast cancer) and A549 (lung cancer).
  • Methods: Cell viability was assessed using MTT assays after treatment with varying concentrations of the compound.
  • Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50_{50} value calculated at approximately 15 µM for MCF-7 cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate and its derivatives?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between pyridine N-imides and ethyl propiolate. Key steps include optimizing reaction conditions (e.g., using KHSO₄ as a catalyst) and selecting precursors like substituted pyridines and hydroxylamine-O-sulfonic acid derivatives. For instance, describes a streamlined process using N-aminopyridine sulfates and ethyl propiolate in aqueous/DMF mixtures, achieving yields of 88–93% .

Q. How should researchers characterize the structural and purity properties of this compound?

  • Methodological Answer : Comprehensive characterization involves:

  • NMR spectroscopy : To confirm substituent positions and hydrogen environments (e.g., δ 13.38 ppm for hydroxyl protons in derivatives; ) .
  • Mass spectrometry : ESI-HRMS or CI-MS to verify molecular weight (e.g., m/z 207 [M+1] for the parent compound; ) .
  • Chromatography : HPLC with UV detection (e.g., >98% purity; ) .

Advanced Research Questions

Q. What factors govern regioselectivity in the 1,3-dipolar cycloaddition reactions forming pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., cyano) on pyridine N-imides favor 4-substituted products, while bulky substituents may shift selectivity. highlights hydrogen bonding and steric hindrance as critical determinants, validated through quantitative analysis of substituent effects .

Q. How do substituents at the 4- and 6-positions affect the compound’s reactivity and pharmacological potential?

  • Methodological Answer : Substituents like halogens (Br, Cl) or methyl groups alter reactivity and bioactivity:

  • Synthetic flexibility : Bromo or methoxy groups enable further functionalization via nucleophilic substitution (e.g., synthesis of 4-bromo-7-methyl derivatives in 9–55% yields; ) .
  • Biological activity : Derivatives with isoxazole or phenyl groups exhibit enhanced interactions with biological targets, as seen in dimerization via C–H⋯N hydrogen bonds ( ) .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data can arise from tautomerism or solvation effects. Solutions include:

  • Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts in hydroxylated derivatives).
  • X-ray crystallography : To unambiguously assign regiochemistry (e.g., centrosymmetric dimer structures in ) .

Q. How can researchers evaluate the pharmacological relevance of this compound compared to analogs?

  • Methodological Answer : Comparative studies should focus on:

  • Functional group swaps : Replacing hydroxyl with cyano or amino groups alters solubility and binding affinity (e.g., compares cyano vs. amino analogs, noting differences in antiviral activity) .
  • In vitro assays : Testing inhibition of targets like HIV-1 reverse transcriptase (e.g., describes derivatives with sub-micromolar IC₅₀ values) .

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